
4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine” is a compound with the molecular formula C10H11N5 . It has an average mass of 201.228 Da and a monoisotopic mass of 201.101440 Da .
Synthesis Analysis
The synthesis of this compound involves a multicomponent synthetic route where Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes . A mixture of 4-chloropyrimidine, N2H4·H2O, and EtOH was heated under reflux for 2 hours to produce 4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine .Chemical Reactions Analysis
The compound can undergo a Diels–Alder reaction with Benzyl 1,2,3-triazine-5-carboxylate, leading to the formation of a correspondent compound .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 325.0±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.7±3.0 kJ/mol and a flash point of 150.3±25.7 °C . The compound has a molar refractivity of 58.5±0.3 cm3, and it accepts 5 hydrogen bonds and donates 3 .科学研究应用
Anticancer Research
4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine exhibits potential as an anticancer agent . Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell proliferation, induces apoptosis, and disrupts tumor growth pathways. Further studies are needed to explore its mechanism of action and optimize its efficacy .
Antimicrobial Properties
This compound demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. It inhibits bacterial growth by disrupting essential cellular processes. Researchers are exploring its potential as a novel antibiotic or as an adjunct therapy in combination with existing antibiotics .
Anti-inflammatory Applications
4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine has shown promise as an anti-inflammatory agent . It modulates inflammatory pathways, including cytokine production and NF-κB signaling. Its use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease is under investigation .
Metal Chelation and Coordination Chemistry
Due to its hydrazine moiety, this compound can act as a ligand in coordination chemistry. It forms stable complexes with transition metals, making it useful in metal chelation studies. Researchers explore its potential applications in catalysis, sensors, and metal-based therapies .
Organic Synthesis
4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine serves as a valuable building block in organic synthesis . Chemists utilize it to construct more complex molecules, such as heterocyclic compounds or pharmaceutical intermediates. Its reactivity and versatility make it a sought-after reagent .
Photodynamic Therapy (PDT)
In PDT, light-activated compounds selectively destroy cancer cells. Researchers investigate the use of 4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine as a photosensitizer in PDT. When exposed to light, it generates reactive oxygen species, leading to tumor cell death. Clinical trials are ongoing to evaluate its efficacy .
Neurodegenerative Disease Research
The compound’s ability to cross the blood-brain barrier makes it relevant for neurodegenerative disease research . Scientists study its potential in Alzheimer’s, Parkinson’s, and other neurodegenerative disorders. It may modulate oxidative stress, inflammation, and protein aggregation .
Agrochemical Applications
Researchers explore the use of 4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine in agrochemicals . It may serve as a precursor for novel herbicides, fungicides, or plant growth regulators. Its impact on crop yield and pest resistance warrants further investigation .
安全和危害
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
属性
IUPAC Name |
(6-methyl-2-pyridin-2-ylpyrimidin-4-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-7-6-9(15-11)14-10(13-7)8-4-2-3-5-12-8/h2-6H,11H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKNSXOIFQXANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=N2)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine | |
CAS RN |
1247615-23-1 |
Source


|
| Record name | 4-hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



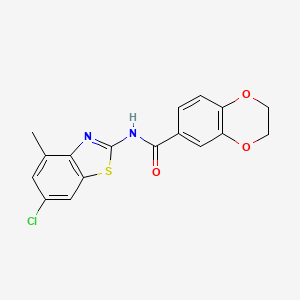

![4-[(6-Chloropyridazin-3-yl)oxy]aniline](/img/structure/B2842830.png)
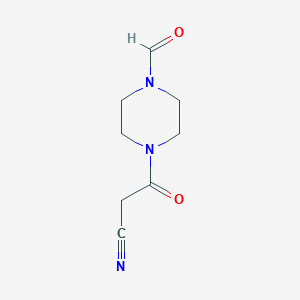
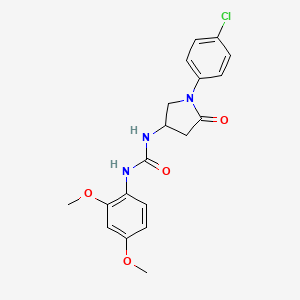
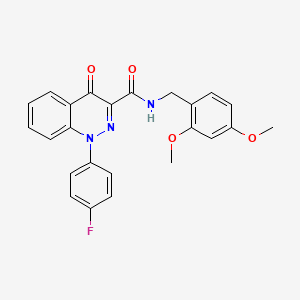


![2-Chloro-1-[4-[[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone](/img/structure/B2842839.png)
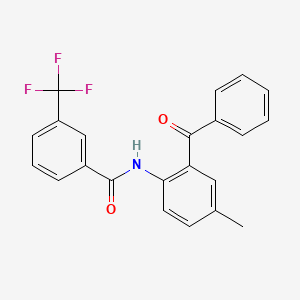
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2842841.png)
![2,5-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2842842.png)